1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(3-4-8)9(12)2-1-5-13-6-9/h12H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCHWKMBSOTENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2(CC2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrite-Mediated Cyclopropanation
The synthesis of cyclopropane derivatives often relies on [2+1] cycloaddition or diazo compound decomposition. A patent by CN110862311A demonstrates the use of sodium nitrite and sulfuric acid to convert 1-aminocyclopropyl formate into 1-hydroxycyclopropanecarboxylic acid. This method avoids harsh reagents like liquid bromine, achieving 60–70% yield through a two-step process:
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Diazotization and Cyclization : 1-Aminocyclopropyl formate reacts with sodium nitrite in sulfuric acid at 0–5°C, forming 1-hydroxycyclopropyl formate.
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Ester Hydrolysis : Lithium hydroxide-mediated saponification removes the methyl ester, yielding the carboxylic acid.
For 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, this approach could be adapted by introducing a hydroxyoxane precursor prior to cyclopropanation. For example, a pre-formed 3-hydroxyoxane-containing amine could undergo diazotization to install the cyclopropane ring.
Alkylation-Cyclization Cascades
US4367344A describes the synthesis of 1-amino-cyclopropanecarboxylic acid via alkylation of acylmethionine esters with dimethyl sulfate, followed by base-induced cyclization. While this method uses toxic reagents, it underscores the utility of alkylation in constructing cyclopropane rings. Adapting this strategy, a hydroxyoxane-substituted acrylate ester could undergo alkylation and cyclization to form the target compound.
Functionalization of the Hydroxyoxane Moiety
Oxane Ring Construction via Acid-Catalyzed Cyclization
The 3-hydroxyoxan-3-yl group can be synthesized through intramolecular etherification of a 1,5-diol precursor. For instance, a γ-keto ester intermediate could be reduced to a diol, followed by acid-catalyzed cyclization to form the oxane ring. This approach requires precise control of reaction conditions to prevent epimerization or ring-opening.
Post-Cyclopropanation Hydroxylation
Direct hydroxylation of a pre-formed cyclopropane-carboxylic acid derivative presents challenges due to the strain of the cyclopropane ring. However, ozonolysis or epoxidation of a vinylcyclopropane intermediate, followed by reduction, could introduce the hydroxy group. Subsequent protection and deprotection steps would enable selective oxane formation.
Integrated Synthetic Routes
Route 1: Sequential Cyclopropanation and Oxane Formation
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Starting Material : Ethyl 2-(3-oxopentyl)acrylate.
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Cyclopropanation : Simmons-Smith reaction with diiodomethane and zinc-copper couple forms the cyclopropane ring.
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Reduction and Cyclization : Sodium borohydride reduces the ketone to a diol, which undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene) to yield the hydroxyoxane moiety.
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Saponification : Lithium hydroxide hydrolyzes the ester to the carboxylic acid.
Yield : ~50–60% (theoretical, based on analogous reactions).
Route 2: One-Pot Multicomponent Reaction
A tandem Knoevenagel-cyclopropanation reaction using malononitrile, 3-hydroxyoxane-3-carbaldehyde, and diethyl diazomalonate could simultaneously form the cyclopropane and oxane rings. Catalysis by a Lewis acid (e.g., ZnI₂) may enhance efficiency.
Challenges : Competing side reactions may reduce yield; optimization of stoichiometry and temperature is critical.
Comparative Analysis of Synthetic Methods
Mechanistic Considerations and Optimization
Ring-Opening Mitigation
Cyclopropane rings are prone to opening under acidic or basic conditions. The patent CN110862311A emphasizes using sulfuric acid instead of HCl or HNO₃ to prevent ring degradation. Similarly, oxane formation should employ mild acids (e.g., Amberlyst-15) to preserve the cyclopropane.
Stereochemical Control
The 3-hydroxyoxan-3-yl group introduces a stereocenter. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopropanation or hydroxylation could enforce enantioselectivity.
Industrial Scalability and Environmental Impact
Route 1 offers the best scalability, mirroring the CN110862311A process , which generates minimal waste. Solvent recovery (e.g., ethyl acetate) and catalyst recycling (e.g., Zn-Cu) align with green chemistry principles.
Chemical Reactions Analysis
1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include ketones, alcohols, and substituted derivatives .
Scientific Research Applications
Inhibitors of O-Acetylserine Sulfhydrylase (OASS)
Recent studies have highlighted the potential of cyclopropane carboxylic acids, including 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, as inhibitors of OASS, an enzyme involved in cysteine biosynthesis. This inhibition is crucial for developing new antibiotics, particularly against resistant bacterial strains.
- Mechanism of Action : The compound acts as a competitive inhibitor, binding to the active site of OASS and preventing the conversion of O-acetylserine to cysteine. This mechanism has been validated through in vitro studies showing significant inhibitory activity in the nanomolar range against both OASS-A and OASS-B isoforms .
Prodrug Development
The ester derivatives of this compound have been explored as prodrugs to enhance bacterial wall penetration. Upon entering bacterial cells, these esters are hydrolyzed to release the active form of the compound, which exhibits potent antibacterial activity.
- Case Study : In a study evaluating the Minimal Inhibitory Concentrations (MICs), compounds derived from this acid demonstrated low toxicity and effective synergy when used in combination with colistin against pathogens like E. coli and S. Typhimurium. The fractional inhibitory concentration (FIC) index indicated synergistic effects, suggesting that these derivatives could be promising adjuvants in antibiotic therapy .
Antidiabetic Properties
Research has indicated that derivatives of cyclopropane carboxylic acids can influence glucose metabolism and insulin sensitivity, making them potential candidates for treating diabetes-related complications.
- Mechanism : The compounds may enhance insulin signaling pathways or inhibit enzymes involved in glucose production. Their structural similarity to known antidiabetic agents suggests they could serve as leads for drug development targeting metabolic disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. Pathways involved may include metabolic processes and signal transduction pathways, depending on the specific application and context .
Comparison with Similar Compounds
Polarity and Solubility
- The 3-hydroxyoxan substituent in the target compound introduces significant polarity, contrasting with the lipophilic nature of phenyl (e.g., 3-chloro/methoxy) or aliphatic (isopropyl, allyl) analogs. This polarity may improve aqueous solubility, making it advantageous for drug formulations .
- 1-Aminocyclopropane-1-carboxylic acid is highly polar due to the free amino group but lacks the ether oxygen, reducing its solubility compared to the hydroxyoxan derivative .
Reactivity and Stability
- The Boc-protected amino group in 1-(Boc-Amino)cyclopropanecarboxylic acid enhances stability during synthetic procedures, whereas the free hydroxyl group in the target compound may require protection in acidic/basic conditions .
- Halogenated derivatives (e.g., 3-chlorophenyl) exhibit increased reactivity in cross-coupling reactions due to halogen substituents .
Biological Activity
1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound features a cyclopropane ring fused with a hydroxylated oxane moiety and a carboxylic acid functional group, contributing to its chemical reactivity and biological interactions. The structural formula can be represented as follows:
where , , and denote the number of carbon, hydrogen, and oxygen atoms, respectively.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities, particularly those involved in metabolic pathways related to inflammation and oxidative stress.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes such as O-acetylserine sulfhydrylase (OASS), which plays a crucial role in cysteine biosynthesis. The inhibition of OASS can lead to reduced levels of cysteine, impacting various physiological processes including antioxidant defense mechanisms .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of certain cancer cell lines. For instance, it has been evaluated against human myeloid leukemia cells, showing effective inhibition without notable cytotoxicity .
Case Studies
- Cancer Cell Lines : A study investigated the effects of this compound on U937 human myeloid leukemia cells. The results indicated that the compound inhibited cell proliferation effectively at low concentrations while maintaining low toxicity profiles .
- Pathogen Resistance : Another area of research focused on the compound's potential as a plant growth regulator, enhancing resistance against pathogens in crops through ethylene signaling pathways. This aspect highlights its dual role in both agricultural and medicinal applications .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Biological Activity | Key Findings |
|---|---|---|
| Cancer Cell Proliferation | Inhibition of U937 cells | Effective at low concentrations |
| Enzyme Inhibition | OASS inhibition | Reduced cysteine levels |
| Plant Pathogen Resistance | Enhances resistance via ethylene | Potential use in agricultural settings |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclopropanation via carbene or carbenoid intermediates, with modifications to incorporate the 3-hydroxyoxan-3-yl group. Key steps include:
- Cyclopropane ring formation : Use alkenes with diazo compounds or ylides under controlled temperatures (e.g., 0–25°C) to minimize side reactions .
- Functional group introduction : Post-cyclopropanation, the hydroxyoxane moiety can be introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd or Cu .
- Optimization : Adjust solvent polarity (e.g., THF or DMF), reaction time (12–48 hours), and stoichiometric ratios to achieve yields >65%. Analytical techniques like HPLC (C18 columns, acetonitrile/water gradients) monitor intermediate purity .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies cyclopropane ring protons (δ 1.2–1.8 ppm) and hydroxyoxan-3-yl signals (δ 3.5–4.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95%). Use chiral columns to separate enantiomers if present .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 200.1052) and fragmentation patterns .
Advanced: How does stereochemistry at the cyclopropane ring affect the compound’s biological interactions?
Answer:
The cyclopropane ring’s rigidity and stereochemistry (cis/trans substituents) influence binding to enzymes or receptors. For example:
- Enzyme inhibition : Trans-configuration may enhance hydrogen bonding with catalytic residues (e.g., in hydrolases), while cis-isomers exhibit steric hindrance .
- Experimental validation : Use enantioselective synthesis (chiral catalysts) and X-ray crystallography to correlate stereochemistry with activity. Compare IC50 values of enantiomers in enzyme assays .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity variability : Validate purity via HPLC and NMR. Impurities (e.g., unreacted cyclopropane precursors) may confound bioactivity results .
- Assay conditions : Standardize protocols (e.g., pH, temperature) for enzyme kinetics. Test in multiple models (e.g., cell-free vs. cell-based assays) to isolate compound-specific effects .
- Stereochemical oversight : Characterize enantiomeric ratios using chiral chromatography. Publish full stereochemical descriptors to enable cross-study comparisons .
Basic: What derivatization reactions are feasible for modifying this compound’s carboxylic acid group?
Answer:
The carboxylic acid enables versatile transformations:
- Esterification : React with alcohols (e.g., MeOH, BnOH) under acid catalysis (H2SO4) or coupling agents (DCC/DMAP) to yield esters for prodrug development .
- Amide formation : Use EDC/HOBt with amines (e.g., benzylamine) to generate amides for SAR studies .
- Reduction : Convert to primary alcohols via LiAlH4 for probing hydrophobic interactions in binding pockets .
Advanced: Can computational models predict this compound’s interaction with enzymatic targets like cytochrome P450?
Answer:
Yes. Employ:
- Molecular docking (AutoDock/Vina) : Simulate binding poses using crystal structures (PDB IDs: e.g., 4D7A for CYP3A4). Focus on hydrogen bonds between the hydroxyoxan group and heme iron .
- Molecular Dynamics (MD) : Assess stability of ligand-enzyme complexes (GROMACS/NAMD) over 100-ns simulations. Quantify binding free energy (MM/PBSA) to rank affinity .
- Validation : Cross-check predictions with in vitro CYP inhibition assays (fluorometric substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
